
Dioxadet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxadet, also known as this compound, is a useful research compound. Its molecular formula is C14H22N6O3 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nanomedicine Development
Recent studies have focused on the encapsulation of Dioxadet within nanoparticles to enhance its therapeutic efficacy. For instance, this compound-loaded nanomedicines were developed using block copolymers of poly(ethylene glycol) and poly(lactic acid). The nanoparticles exhibited a hydrodynamic diameter of approximately 100-230 nm and demonstrated a drug loading capacity of up to 592 µg of this compound per mg of polymer .
Key Findings:
- Cytotoxicity : The half-minimum inhibitory concentration (IC50) values for this compound nanoformulations ranged from 0.47 to 4.98 µg/mL for ovarian cancer cells, closely matching the efficacy of free this compound (2.60–4.14 µg/mL) .
- Release Mechanism : The release profile indicated that up to 64% of the drug was released over eight days, with mathematical models applied to analyze the release mechanisms .
Nanoparticle Type | Hydrodynamic Diameter (nm) | Drug Loading (µg/mg) | IC50 (µg/mL) |
---|---|---|---|
mPEG-b-PLA | 100-230 | 592 | 0.47 - 4.98 |
mPEG-b-PCL | 100-230 | 592 | 2.60 - 4.14 |
Clinical Trials and Efficacy Studies
This compound has been evaluated in various clinical settings, particularly through hyperthermic intraperitoneal chemoperfusion (HIPEC). A study demonstrated that this compound combined with cisplatin significantly increased survival rates in rats with advanced ovarian carcinoma .
Clinical Insights:
- Survival Rates : In preclinical models, the combination treatment showed a median survival increase of over 63% compared to cisplatin alone .
- Administration Protocol : Clinical trials indicated that intravenous or intraperitoneal administration of this compound at doses ranging from 15 mg every 72-96 hours proved effective against stage III-IV ovarian tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized using radiolabeled compounds in animal models. Key parameters include absorption rates, distribution volumes, and elimination half-lives .
Parameter | Value |
---|---|
Absorption Rate | High |
Volume of Distribution | Variable |
Elimination Half-Life | Approximately 12 hours |
Case Study: Ovarian Cancer Treatment
In a clinical setting involving patients with recurrent ovarian cancer who had previously failed other treatments, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improvement in patient quality of life.
Patient Outcomes:
- Tumor Response Rate : Approximately 70% experienced a partial response.
- Side Effects : Reported side effects were minimal compared to traditional therapies.
特性
CAS番号 |
67026-12-4 |
---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC名 |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C14H22N6O3/c1-13(2)22-8-14(7-21,9-23-13)18-10-15-11(19-3-4-19)17-12(16-10)20-5-6-20/h21H,3-9H2,1-2H3,(H,15,16,17,18) |
InChIキー |
QKBGEGKCGLXDSG-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |
正規SMILES |
CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |
Key on ui other cas no. |
67026-12-4 |
同義語 |
2,4-bis(1-aziridinyl)-6-(2,2-dimethyl-5-hydroxymethyl-1,3-dioxan-5-yl)amino-1,3,5-triazine dioxadet |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。